2-Bromo-N-methylnicotinamide

Description

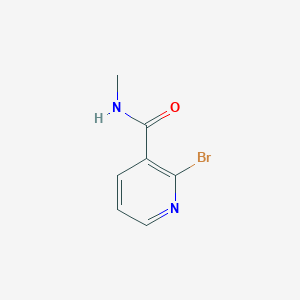

2-Bromo-N-methylnicotinamide is a brominated derivative of nicotinamide (pyridine-3-carboxamide) with a bromine atom at the 2-position of the pyridine ring and a methyl group attached to the amide nitrogen. Its molecular formula is C₇H₇BrN₂O, and it combines the electronic effects of bromine (a halogen with high electronegativity and polarizability) with the steric and solubility-modifying properties of the N-methyl group.

For example, 2-Bromo-N-methylisonicotinamide (a pyridine-4-carboxamide derivative) demonstrates that bromine and methyl groups synergistically improve binding affinity and metabolic stability compared to non-brominated or non-methylated analogs .

Properties

Molecular Formula |

C7H7BrN2O |

|---|---|

Molecular Weight |

215.05 g/mol |

IUPAC Name |

2-bromo-N-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C7H7BrN2O/c1-9-7(11)5-3-2-4-10-6(5)8/h2-4H,1H3,(H,9,11) |

InChI Key |

SEUOUZDKITWPSP-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(N=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-methylnicotinamide typically involves the bromination of N-methylnicotinamide. One common method is the reaction of N-methylnicotinamide with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-methylnicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

Substitution Reactions: Products include various substituted nicotinamide derivatives, depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, which may have different functional groups or oxidation states.

Scientific Research Applications

2-Bromo-N-methylnicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. As a derivative of nicotinamide, it may influence cellular processes related to NAD+ metabolism and energy production . The bromine atom can also participate in various biochemical reactions, potentially affecting enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of 2-Bromo-N-methylnicotinamide are influenced by its substituents. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of this compound and Related Compounds

Key Differences in Reactivity and Bioactivity

Halogen Effects: Bromine vs. Chlorine: Bromine’s larger atomic radius and higher polarizability enhance halogen bonding with biological targets (e.g., enzymes or DNA), a property less pronounced in chlorine-substituted analogs . For instance, this compound may exhibit stronger inhibitory effects on bacterial enzymes compared to its chloro analog . Positional Isomerism: Bromine at C2 (vs. C5) optimizes steric and electronic interactions with targets. For example, 5-bromo derivatives may interfere with binding in nicotinamide-adenine dinucleotide (NAD+) dependent pathways due to altered spatial orientation .

N-Substituent Effects :

- Methyl vs. Ethyl : The N-methyl group balances lipophilicity and solubility, whereas N-ethyl analogs (e.g., 2-Bromo-N-ethylnicotinamide) may face reduced cellular uptake due to excessive hydrophobicity .

- Methyl vs. Methoxy : Methoxy groups (e.g., in 2-Bromo-N-methoxyisonicotinamide) increase hydrogen-bonding capacity but reduce metabolic stability due to susceptibility to demethylation .

Biological Activity: Antimicrobial Potential: Bromine’s electronegativity enhances interactions with bacterial efflux pumps, making this compound more potent than non-halogenated analogs like N-methylnicotinamide . Neuroprotective Applications: Methyl groups improve blood-brain barrier penetration, a critical advantage over 2-bromonicotinamide (lacking N-methyl) in neurodegenerative disease research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.